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molecular formula C9H8FNO3 B8645241 2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene CAS No. 118958-80-8

2-Fluoro-1-methoxy-4-(2-nitro-vinyl)benzene

Cat. No. B8645241
M. Wt: 197.16 g/mol
InChI Key: NBRBTSOZKVSPSK-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

3-Fluoro-4-methoxy-benzaldehyde (10 g) was dissolved in 100 mL of nitromethane along with 5 g of ammonium acetate. The mixture was refluxed for 2 hours. The nitromethane was removed by rotary evaporation and the residue recrystallized from ethanol to give 7.6 g of the expected product. LC-MS showed the product had the expected M+H+ of 198.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:17]([CH3:20])([O-:19])=[O:18]>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:20][N+:17]([O-:19])=[O:18])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The nitromethane was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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